2-Methyl-6-phenylmethoxypyridine
Description
2-Methyl-6-phenylmethoxypyridine is a pyridine derivative featuring a methyl group at the 2-position and a phenylmethoxy group (–OCH₂C₆H₅) at the 6-position of the pyridine ring. The molecular formula is inferred as C₁₃H₁₃NO, with a calculated molecular weight of 199.25 g/mol (based on substituent contributions).
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZQWXVNZBQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877160 | |
| Record name | 2-Benzyloxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-Methyl-6-phenylmethoxypyridine and analogs in terms of substituents, properties, and applications:
Table 1: Comparative Analysis of Pyridine Derivatives
Substituent Effects on Reactivity and Stability
Electron-Donating vs. Withdrawing Groups :
- The phenylmethoxy group in this compound is electron-donating via resonance, contrasting with chloro substituents (e.g., 2-Chloro-6-methoxypyridine), which withdraw electron density, increasing electrophilicity .
- Methoxy groups (–OMe) in 4-Iodo-2-methoxy-6-methylpyridine stabilize intermediates in cross-coupling reactions, while iodine acts as a leaving group .
Steric and Solubility Considerations :
- The phenylmethoxy group introduces significant steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce solubility in polar solvents but enhance binding in hydrophobic environments.
- 2-Methyl-6-phenylpyridine (lacking the methoxy group) has lower molecular weight (185.24 vs. 199.25) and likely higher volatility .
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